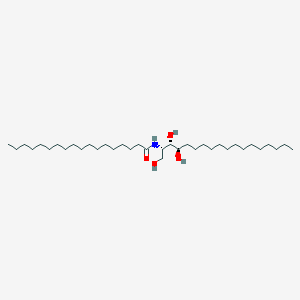

Ceramide 3

Description

Properties

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40)/t33-,34+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZRNEGTKRQRFV-LFBNJJMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H73NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963881, DTXSID901335580 | |

| Record name | N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34354-88-6, 475995-75-6 | |

| Record name | Ceramide 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34354-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ceramide (Octadecanamide, N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Integral Role of Ceramide 3 in Maintaining Skin Barrier Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The skin barrier, primarily orchestrated by the intricate lipid matrix of the stratum corneum, is fundamental to cutaneous homeostasis. Among the diverse lipid species, Ceramide 3 (also known as Ceramide NP) has emerged as a cornerstone of barrier integrity and function. This technical guide provides an in-depth exploration of the multifaceted role of Ceramide 3, delineating its structural significance, its impact on barrier function parameters, and its involvement in crucial signaling pathways that govern epidermal differentiation and homeostasis. This document synthesizes quantitative data, details key experimental methodologies, and presents visual representations of molecular and experimental workflows to serve as a comprehensive resource for professionals in dermatology, cosmetology, and pharmaceutical sciences.

Introduction: The Architecture of the Skin Barrier

The outermost layer of the epidermis, the stratum corneum (SC), functions as a vital protective shield against environmental insults and prevents excessive transepidermal water loss (TEWL).[1][2] This "brick and mortar" structure is composed of terminally differentiated keratinocytes (corneocytes, the "bricks") embedded in a highly organized lipid matrix (the "mortar").[2] This lipid matrix is predominantly composed of ceramides, cholesterol, and free fatty acids.[3][4]

Ceramides, a family of sphingolipids, are the most abundant lipid class in the SC and are critical for the structural integrity and permeability of the skin barrier. They are composed of a sphingoid base linked to a fatty acid via an amide bond. Variations in the sphingoid base and the fatty acid chain length give rise to at least 12 different ceramide classes in human skin.

Ceramide 3 (Ceramide NP): Structure and Function

Ceramide 3, or Ceramide NP, is characterized by a non-hydroxy fatty acid linked to a phytosphingosine base. Its unique structure allows it to integrate seamlessly into the lamellar lipid bilayers of the stratum corneum.

The primary functions of Ceramide 3 in maintaining skin barrier integrity include:

-

Moisture Retention: By forming a hydrophobic barrier, Ceramide 3 effectively prevents the evaporation of water from the deeper layers of the skin, thereby maintaining skin hydration and reducing TEWL.

-

Structural Support: Ceramide 3 contributes to the highly ordered and dense packing of the lipid lamellae, which is essential for the mechanical strength and flexibility of the stratum corneum.

-

Protection against External Aggressors: A robust lipid barrier rich in Ceramide 3 helps to prevent the penetration of irritants, allergens, and pathogens.

Deficiencies in Ceramide 3 have been strongly linked to various skin conditions characterized by a compromised barrier, most notably atopic dermatitis (AD). Studies have consistently shown significantly lower levels of Ceramide 3 in the stratum corneum of individuals with AD compared to healthy individuals.

Quantitative Impact of Ceramide 3 on Skin Barrier Function

The crucial role of Ceramide 3 in skin barrier function is substantiated by quantitative data from numerous clinical and preclinical studies. These studies typically assess parameters such as Transepidermal Water Loss (TEWL) and skin hydration.

| Parameter | Condition | Ceramide 3 Status | Observation | Reference |

| Ceramide 3 Levels | Healthy Skin vs. Atopic Dermatitis (AD) | N/A | Significantly lower levels of Ceramide 3 in the stratum corneum of AD patients. | |

| TEWL | Healthy Skin vs. Atopic Dermatitis (AD) | N/A | Negative correlation between Ceramide 3 levels and TEWL in AD patients. | |

| Skin Hydration | Healthy Volunteers with Dry Skin | Topical application of Ceramide 3-containing lotion | Significant increase in skin hydration at 12 and 24 hours post-application. | |

| TEWL | Healthy Volunteers with Dry Skin | Topical application of Ceramide 3-containing lotion | Significant reduction in TEWL at 12 and 24 hours post-application. | |

| Erythema Score & TEWL | Experimentally induced barrier dysfunction (tape stripping) | Topical application of Ceramide 3-containing emollient | Significant decrease in erythema score and TEWL after 4 days of treatment compared to untreated site. |

Signaling Pathways Involving Ceramide 3

Beyond its structural role, Ceramide 3 is a bioactive molecule that participates in intracellular signaling cascades, influencing keratinocyte differentiation and the expression of genes crucial for skin barrier homeostasis. A key pathway involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

Caption: Ceramide 3 signaling pathway in keratinocytes.

Activation of PPARs by Ceramide 3 leads to the upregulation of genes involved in the synthesis of other essential barrier lipids and proteins that are critical for the terminal differentiation of keratinocytes, such as involucrin, loricrin, and filaggrin. This creates a positive feedback loop that reinforces the integrity of the skin barrier.

Experimental Protocols

A thorough understanding of the methodologies used to assess skin barrier function and the role of Ceramide 3 is essential for researchers. The following sections detail key experimental protocols.

Measurement of Transepidermal Water Loss (TEWL)

TEWL is a primary indicator of skin barrier function. The open-chamber method is a widely accepted non-invasive technique.

Objective: To quantify the rate of water evaporation from the skin surface.

Apparatus: Tewameter® (or equivalent open-chamber device).

Protocol:

-

Acclimatization: The subject should acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements.

-

Probe Placement: The probe of the Tewameter® is placed gently on the skin surface, ensuring it is perpendicular to the skin. The probe should be held steady without applying excessive pressure.

-

Measurement: The device measures the water vapor pressure gradient between two pairs of sensors within the hollow probe. This gradient is used to calculate the TEWL in g/m²/h.

-

Data Acquisition: Continuous measurements are taken for a predefined period (e.g., 30-60 seconds) until a stable reading is achieved. The mean of several consecutive readings is typically recorded.

-

Calibration: The instrument should be regularly calibrated according to the manufacturer's instructions to ensure accuracy.

Caption: Experimental workflow for TEWL measurement.

Stratum Corneum Tape Stripping and Ceramide Analysis

This technique allows for the collection of stratum corneum layers for subsequent lipid analysis.

Objective: To isolate stratum corneum lipids for the quantification of Ceramide 3.

Materials: D-Squame® adhesive tapes, forceps, microcentrifuge tubes.

Protocol:

-

Site Selection: Define the area of skin to be sampled.

-

Tape Application: Apply an adhesive tape disc firmly to the selected skin area. Apply consistent pressure for a few seconds.

-

Tape Removal: Remove the tape strip smoothly and consistently in one motion using forceps.

-

Sequential Stripping: Repeat the process with new tapes on the same site to collect sequential layers of the stratum corneum. The number of strips can be varied depending on the desired depth of analysis.

-

Sample Storage: Place the tape strips in a labeled microcentrifuge tube and store at -80°C until lipid extraction.

Lipid Extraction and HPLC-MS/MS Analysis:

-

Extraction: Lipids are extracted from the tape strips using a solvent mixture, typically chloroform/methanol.

-

Separation: The extracted lipids are separated using High-Performance Liquid Chromatography (HPLC) with a reversed-phase or normal-phase column.

-

Detection and Quantification: The separated lipids are introduced into a tandem mass spectrometer (MS/MS) for identification and quantification. Ceramide 3 is identified based on its specific mass-to-charge ratio and fragmentation pattern.

Caption: Workflow for ceramide analysis from tape strips.

In Vitro Keratinocyte Differentiation Assay

This assay is used to assess the effect of Ceramide 3 on the expression of markers associated with keratinocyte differentiation.

Objective: To determine if Ceramide 3 promotes the expression of differentiation markers in cultured human keratinocytes.

Protocol:

-

Cell Culture: Culture primary human epidermal keratinocytes in appropriate growth medium.

-

Induction of Differentiation: Induce differentiation by switching to a high-calcium medium or by adding other differentiation-inducing agents.

-

Treatment: Treat the differentiating keratinocytes with varying concentrations of Ceramide 3 or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

-

Analysis of Differentiation Markers:

-

Quantitative PCR (qPCR): Extract RNA and perform qPCR to quantify the mRNA expression levels of differentiation markers such as involucrin (IVL), loricrin (LOR), and filaggrin (FLG).

-

Western Blotting: Extract total protein and perform Western blotting to analyze the protein expression levels of the same markers.

-

Immunofluorescence: Fix the cells and perform immunofluorescence staining to visualize the localization and expression of the differentiation proteins.

-

Construction of 3D Human Skin Equivalents (HSEs)

HSEs provide a more physiologically relevant model to study skin barrier function in vitro.

Objective: To create a 3D skin model that mimics the structure and function of human skin for testing the effects of Ceramide 3.

Protocol:

-

Dermal Equivalent Preparation: Embed human dermal fibroblasts in a collagen or other extracellular matrix gel. Allow the fibroblasts to contract the gel to form a dermal equivalent.

-

Keratinocyte Seeding: Seed human epidermal keratinocytes on top of the dermal equivalent.

-

Air-Liquid Interface (ALI) Culture: After an initial submerged culture period, raise the construct to the air-liquid interface. This exposes the keratinocytes to air, which promotes their stratification and differentiation into a multi-layered epidermis, including a stratum corneum.

-

Treatment: The HSEs can be treated topically with formulations containing Ceramide 3.

-

Barrier Function Assessment: The barrier integrity of the HSEs can be assessed by measuring TEWL using a specialized probe or by performing penetration studies with marker molecules.

Conclusion

Ceramide 3 is an indispensable component of the skin's protective barrier. Its role extends beyond being a simple structural lipid; it is a key regulator of skin barrier homeostasis through its influence on lipid organization, moisture retention, and cellular signaling pathways that govern epidermal differentiation. A thorough understanding of the function of Ceramide 3 and the methodologies to evaluate its impact is critical for the development of effective therapeutic and cosmetic interventions aimed at restoring and maintaining a healthy skin barrier. This guide provides a foundational resource for researchers and drug development professionals to further explore the potential of Ceramide 3 in dermatological applications.

References

- 1. Stratum corneum lipidomics analysis reveals altered ceramide profile in atopic dermatitis patients across body sites with correlated changes in skin microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of ceramides in skin homeostasis and inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of stratum corneum lipid profile by tape stripping in combination with high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Historical Context of Ceramide 3: A Technical Guide

An in-depth exploration of the initial identification, characterization, and scientific landscape surrounding Ceramide 3 (N-stearoyl-phytosphingosine), a cornerstone of skin barrier function.

Introduction: The Dawn of Ceramide Research

The story of Ceramide 3 is intrinsically linked to the broader scientific endeavor to understand the complex lipid composition of the skin's outermost layer, the stratum corneum. While ceramides were first identified in the 1950s during general lipid research, their profound importance in skin health remained largely unrecognized until the 1980s.[1] Early research focused on more abundant lipids, but a paradigm shift occurred as scientists began to unravel the intricate molecular architecture of the skin's permeability barrier. This guide delves into the pivotal discovery and characterization of Ceramide 3, a specific N-acylphytosphingosine, and the historical scientific context that illuminated its critical role.

The Seminal Discovery: Wertz and Downing's Pioneering Work

The foundational research that led to the specific identification of what was then classified as "Ceramide 3" was conducted by Dr. Philip W. Wertz and Dr. Donald T. Downing. Their meticulous work in the early 1980s systematically fractionated and characterized the complex mixture of ceramides found in the epidermis.

A landmark 1983 study by Wertz and Downing, titled "Ceramides of pig epidermis: structure determination," was among the first to comprehensively detail the different classes of ceramides.[2] In this paper, they isolated and identified seven distinct groups of ceramides from pig epidermis. The third fraction, in order of increasing polarity, was identified as N-acylphytosphingosines , which they designated as Ceramide 3 .[2] This class was found to constitute a significant portion of the total ceramide content.

Two years later, in their 1985 paper "The Composition of the Ceramides From Human Stratum Corneum and From Comedones," Wertz and his colleagues extended this research to human skin.[1][3] They isolated six distinct ceramide fractions and provided a detailed structural analysis of each. This work solidified the understanding of the ceramide profile in human skin and laid the groundwork for future research into the specific functions of each ceramide class, including the one corresponding to the previously named Ceramide 3.

Historical Scientific Context: A Shift in Understanding the Skin Barrier

The discovery of Ceramide 3 and other ceramides occurred at a time of significant evolution in the scientific understanding of the skin. For many years, the stratum corneum was viewed as an inert, brick-and-mortar structure. However, by the 1980s, researchers like Wertz and Downing were revealing that the "mortar" was a highly organized and complex lipid matrix, with ceramides as a major component. Their work demonstrated that these lipids were not just passive structural elements but were crucial for the skin's barrier function, preventing water loss and protecting against environmental insults. This period marked a transition from a purely structural view of the stratum corneum to a more dynamic and biochemical understanding of its function.

Experimental Protocols: Unraveling the Structure of Ceramide 3

The initial isolation and characterization of Ceramide 3 relied on a combination of chromatographic and analytical techniques that were state-of-the-art for the time. The following is a summary of the methodologies described in the seminal papers by Wertz and Downing.

Lipid Extraction and Fractionation

The experimental workflow for isolating ceramide fractions from the stratum corneum was a multi-step process.

Protocol for Lipid Extraction:

-

Sample Collection: Human epidermal surface lipids were collected using an ethanol wash.

-

Extraction: The collected lipid samples were subjected to solvent extraction to isolate the total lipid content.

Protocol for Thin-Layer Chromatography (TLC) and Fractionation:

-

Stationary Phase: Silica gel plates were used as the stationary phase.

-

Mobile Phase: A solvent system was used to separate the lipid classes based on their polarity.

-

Visualization: The separated lipid bands were visualized, often using iodine vapor or a fluorescent dye.

-

Isolation: The distinct ceramide bands were scraped from the TLC plates and the ceramides were eluted from the silica gel using a solvent.

Structural Analysis of Ceramide 3

Once isolated, the structure of the Ceramide 3 fraction (N-acylphytosphingosines) was determined by analyzing its constituent parts: the fatty acid and the sphingoid base.

Protocol for Gas Chromatography (GC) Analysis:

-

Hydrolysis: The isolated ceramide fraction was hydrolyzed to break the amide bond, releasing the fatty acid and the phytosphingosine base.

-

Derivatization: The fatty acids were converted to their methyl esters (FAMEs) to make them volatile for GC analysis.

-

GC Separation: The FAMEs were separated on a GC column based on their chain length and degree of saturation.

-

Identification: The individual fatty acids were identified by comparing their retention times to those of known standards.

Quantitative Data from Early Studies

The pioneering work of Wertz and Downing also provided the first quantitative estimates of the relative abundance of different ceramide classes.

| Ceramide Fraction | Chemical Name | Relative Percentage in Pig Epidermis |

| 1 | N-(omega-acyloxy)acylsphingosines | 7.7% |

| 2 | N-acylsphingosines | 42.4% |

| 3 | N-acylphytosphingosines | 10.2% |

| 4 | N-(alpha-hydroxy)acylsphingosines | 12.1% |

| 5 | N-(alpha-hydroxy)acylsphingosines | 10.5% |

| 6a | N-[omega-(alpha-hydroxy)acyloxy]acylsphingosines | 1.7% |

| 6b | N-(alpha-hydroxy)-acylphytosphingosines | 15.5% |

Signaling Pathways and Functional Significance

While the initial discovery of Ceramide 3 focused on its structural role, subsequent research has revealed its involvement in various cellular signaling pathways. Ceramides, in general, are now recognized as important second messengers involved in processes such as apoptosis, cell differentiation, and proliferation.

The de novo synthesis pathway is a key process for generating Ceramide 3.

Conclusion

The discovery and characterization of Ceramide 3 by Wertz, Downing, and their colleagues in the 1980s was a watershed moment in skin biology. Their meticulous application of analytical techniques provided the first detailed map of the ceramide landscape in the stratum corneum. This foundational work not only established the chemical identity of Ceramide 3 as an N-acylphytosphingosine but also provided the crucial context for its indispensable role in maintaining a healthy skin barrier. The insights gleaned from these early studies continue to inform research and development in dermatology and cosmetology, underscoring the enduring legacy of this pioneering research.

References

- 1. The composition of the ceramides from human stratum corneum and from comedones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceramides of pig epidermis: structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] The composition of the ceramides from human stratum corneum and from comedones. | Semantic Scholar [semanticscholar.org]

Ceramide 3 interaction with other lipids in the stratum corneum

An In-depth Technical Guide on the Interaction of Ceramide 3 with other Lipids in the Stratum Corneum

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier between the body and the external environment. This barrier is critically dependent on the unique composition and intricate organization of its intercellular lipids, which are primarily composed of ceramides, cholesterol, and free fatty acids. Ceramide 3 (also known as Ceramide NP) is a vital constituent of this lipid matrix. This technical guide provides a detailed examination of the interactions between Ceramide 3 and other key lipids within the stratum corneum. It summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the structural and functional relationships of these lipids, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Stratum Corneum Lipids

The intercellular lipid matrix of the stratum corneum is a complex mixture responsible for the skin's barrier function, regulating water loss and protecting against external insults.[1][2][3] This matrix is predominantly composed of ceramides (approximately 50% by weight), cholesterol (around 25%), and free fatty acids (10-25%).[4][5] These lipids are organized into highly ordered lamellar structures, which are essential for the barrier's integrity.

Ceramides are a diverse class of sphingolipids, and Ceramide 3 (Ceramide NP) is one of the most abundant types in the human stratum corneum. It consists of a phytosphingosine backbone N-acylated with a saturated fatty acid, typically stearic acid. Its molecular structure allows it to form stable, ordered structures with other lipids, contributing significantly to the cohesion and impermeability of the skin barrier.

Molecular Interactions of Ceramide 3

The precise organization of the stratum corneum lipids is crucial for its barrier function. Ceramide 3, in conjunction with cholesterol and free fatty acids, forms a highly ordered and dense lipid matrix.

Role in Lamellar Phases

The lipids of the stratum corneum are organized into two main lamellar phases: the short periodicity phase (SPP) with a repeat distance of approximately 50-60 Å and the long periodicity phase (LPP) with a repeat distance of about 120-130 Å. Ceramide 3 is a key component in the formation of these lamellar structures. Its interactions with cholesterol and free fatty acids contribute to the formation of a dense, orthorhombic lateral packing, which is critical for a competent skin barrier.

Hydrogen Bonding Network

The amide and hydroxyl groups of Ceramide 3 are capable of forming extensive hydrogen bond networks with adjacent lipid molecules, including other ceramides, cholesterol, and free fatty acids. These hydrogen bonds play a significant role in the tight packing and stability of the lipid lamellae. Molecular dynamics simulations have shown that cholesterol can intercalate between the hydrocarbon chains of ceramides, with its hydroxyl group forming hydrogen bonds with the ceramide's amide group.

Quantitative Analysis of Ceramide 3 Interactions

While extensive research has been conducted on stratum corneum lipids, precise quantitative data on the specific interactions of Ceramide 3 can be challenging to isolate. The following tables summarize available data on the composition and physical properties of stratum corneum lipid models.

Table 1: Molar Ratios in Stratum Corneum Lipid Models

| Component | Molar Ratio (Typical) | Reference |

| Ceramides (total) | 1 | |

| Cholesterol | 1 | |

| Free Fatty Acids | 1 |

Note: The exact molar ratios can vary between different model systems and in vivo conditions.

Table 2: Impact of Lipid Composition on Stratum Corneum Model Properties

| Parameter | Condition | Observation | Reference |

| Bilayer Thickness | Addition of Cholesterol to Ceramide NS | Decrease | |

| Interdigitation | Addition of Cholesterol to Ceramide NS | Increase | |

| Hydrogen Bonds | Addition of Cholesterol to Ceramide NS | Decrease | |

| Lipid Packing | Application of Ceramide-containing formulation | Denser orthorhombic packing |

Experimental Protocols for Studying Lipid Interactions

The investigation of Ceramide 3's interactions within the stratum corneum relies on a variety of biophysical and analytical techniques.

Lipid Extraction and Analysis via LC/MS/MS

This protocol provides a general workflow for the extraction and quantification of ceramides from stratum corneum samples.

-

Sample Collection: Stratum corneum samples are obtained from subjects using the cyanoacrylate stripping method.

-

Lipid Extraction:

-

The collected stratum corneum sheets are placed in a solvent mixture (e.g., chloroform/methanol) to extract the lipids.

-

The mixture is vortexed and sonicated to ensure complete extraction.

-

The solvent is evaporated under a stream of nitrogen.

-

-

LC/MS/MS Analysis:

-

The dried lipid extract is reconstituted in an appropriate solvent for injection into the liquid chromatography-tandem mass spectrometry (LC/MS/MS) system.

-

Separation of different ceramide species is achieved using a suitable chromatography column and gradient elution.

-

Mass spectrometry is used for the detection and quantification of Ceramide 3 and other lipid species, often using multiple reaction monitoring (MRM) for high sensitivity and specificity.

-

X-Ray Diffraction for Lamellar Structure Analysis

Small-angle X-ray diffraction (SAXD) is employed to determine the organization of the lipid lamellae.

-

Sample Preparation: Isolated stratum corneum or reconstituted lipid mixtures are hydrated and mounted in a sample holder.

-

Data Acquisition: The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected.

-

Data Analysis: The diffraction pattern provides information on the repeating distances of the lamellar phases (SPP and LPP).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to probe the conformational order and lateral packing of the lipid acyl chains.

-

Sample Preparation: Similar to SAXD, hydrated stratum corneum or lipid models are used.

-

Data Acquisition: An infrared spectrum of the sample is recorded.

-

Data Analysis: The positions of specific vibrational bands (e.g., CH2 scissoring and rocking modes) indicate the lateral packing of the lipids (hexagonal vs. orthorhombic).

Visualization of Interactions and Workflows

Logical Relationship of Stratum Corneum Barrier Components

Caption: Organization of the stratum corneum barrier.

Experimental Workflow for Lipid Analysis

Caption: Workflow for stratum corneum lipid analysis.

Signaling and Regulatory Roles

While Ceramide 3's primary role is structural, emerging research suggests that ceramides and other lipids can also act as signaling molecules that regulate keratinocyte differentiation and the formation of the stratum corneum. For instance, ceramides can influence gene expression related to the formation of lamellar bodies, the secretory organelles for intercellular lipids. Fatty acids and cholesterol metabolites can also activate nuclear hormone receptors (PPARs and LXRs), which in turn stimulate keratinocyte differentiation.

Conclusion

Ceramide 3 is an indispensable component of the stratum corneum, where its interactions with cholesterol and free fatty acids are fundamental to the formation of a competent skin barrier. The highly ordered lamellar structure, stabilized by extensive hydrogen bonding and dense lateral packing, is a direct consequence of these molecular interactions. A thorough understanding of these relationships, facilitated by advanced analytical techniques, is crucial for the development of effective skincare products and novel therapeutic strategies for skin disorders characterized by a compromised barrier function. Further research into the signaling roles of these lipids will continue to unveil new avenues for intervention in dermatological conditions.

References

- 1. zobhalife.com [zobhalife.com]

- 2. numour.com [numour.com]

- 3. What Do Ceramides Do for the Skin? The Types and Benefits [webmd.com]

- 4. cerave.com [cerave.com]

- 5. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Integral Role of Ceramide 3 in Maintaining Skin Hydration: A Technical Guide

For Immediate Release

Abstract

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against environmental aggressors and prevents excessive transepidermal water loss (TEWL). The integrity of this barrier is critically dependent on its lipid composition, of which ceramides are a major component. Ceramide 3, also known as Ceramide NP, is a cornerstone of this lipid matrix. This technical guide provides an in-depth analysis of the multifaceted role of Ceramide 3 in skin hydration. It details the structural and signaling functions of Ceramide 3, presents quantitative data from clinical and in-vitro studies on its efficacy, and outlines the experimental protocols used to substantiate these findings. This document is intended for researchers, scientists, and drug development professionals engaged in dermatological and cosmetic science.

Introduction: The Architecture of the Skin Barrier

The skin's barrier function is often described by the "brick and mortar" model, where the corneocytes (bricks) are embedded in a lipid-rich extracellular matrix (mortar). This lipid matrix is meticulously organized into lamellar sheets and is primarily composed of ceramides, cholesterol, and free fatty acids. Ceramides, constituting approximately 50% of the SC lipids, are a heterogeneous group of sphingolipids. Ceramide 3 (Ceramide NP) is one of the most abundant ceramides in the human SC and is distinguished by its N-acylated phytosphingosine base. Its unique structure allows it to integrate seamlessly into the lipid bilayers, providing structural integrity and regulating water flux.

A deficiency in ceramides, particularly Ceramide 3, is strongly correlated with compromised barrier function, leading to increased TEWL and the clinical manifestations of dry, sensitive, and atopic skin. Topical application of Ceramide 3 aims to replenish these depleted lipids, thereby restoring barrier function and enhancing skin hydration.

The Dual Mechanism of Ceramide 3 in Skin Hydration

Ceramide 3 contributes to skin hydration through two primary mechanisms: structural reinforcement of the epidermal barrier and modulation of keratinocyte differentiation and lipid synthesis.

Structural Role in the Stratum Corneum

Ceramide 3, with its phytosphingosine backbone, forms hydrogen bonds with adjacent lipids and water molecules, creating a highly ordered and impermeable lamellar structure. This dense packing of lipids is crucial for preventing the diffusion of water out of the skin.

Signaling Role in Epidermal Homeostasis

Beyond its structural importance, evidence suggests that ceramides can act as signaling molecules that influence epidermal differentiation. Exogenous ceramides can be taken up by keratinocytes and may serve as precursors for endogenous ceramide synthesis. Furthermore, ceramides can activate peroxisome proliferator-activated receptors (PPARs), particularly PPARβ/δ and PPARγ.[1] These nuclear receptors are key regulators of genes involved in keratinocyte differentiation and the synthesis of barrier lipids. Activation of PPARs can lead to the upregulation of enzymes like Ceramide Synthase 3 (CERS3) and Fatty Acid Elongase 4 (ELOVL4), as well as differentiation-associated proteins such as filaggrin and involucrin, which are crucial for a fully functional and hydrated epidermis.[1][2]

Quantitative Data on the Efficacy of Ceramide 3

The efficacy of topical formulations containing Ceramide 3 in improving skin hydration and barrier function has been quantified in numerous studies. The following tables summarize key findings.

Table 1: In-Vivo Studies on Skin Hydration (Corneometry)

| Study Reference | Formulation | Subjects | Duration | Key Findings |

| Huang et al., 2008[3] | O/W emulsion with Ceramide 1 & 3 | 15 healthy women with SLS-irritated skin | 28 days | Maximum increase in skin humidity of 21.9 ± 1.8% compared to 8.9 ± 0.9% for control emulsion. |

| Spada et al., 2018[4] | Cream with ceramides | 10 healthy adults | 24 hours | Significantly greater increase in skin hydration at 24h post-application compared to three reference moisturizers (P<0.05). |

| Clinical Study, 2024 | Lotion with essential ceramides | 32 adults with dry skin | 24 hours | Skin hydration increased from 13.57 ± 2.67 at baseline to 36.36 ± 10.77 at 24h under occlusion (P<0.001). |

Table 2: In-Vivo Studies on Transepidermal Water Loss (TEWL)

| Study Reference | Formulation | Subjects | Duration | Key Findings |

| Huang et al., 2008 | O/W emulsion with Ceramide 1 & 3 | 15 healthy women with SLS-irritated skin | 28 days | Maximum decrease in TEWL of 36.7 ± 4.7% compared to 5.1 ± 0.8% for control emulsion. |

| Spada et al., 2018 | Cream with ceramides | 10 healthy adults | 24 hours | TEWL significantly decreased by ~25% compared to baseline at 2 hours post-application. |

| Clinical Study, 2024 | Lotion with essential ceramides | 32 adults with dry skin | 24 hours | TEWL at the test site was 3.08 ± 2.32 g/m²/h compared to 4.54 ± 2.76 g/m²/h at the control site at 24h. |

Table 3: In-Vitro Studies on Gene Expression

| Study Reference | Model | Treatment | Key Findings |

| Kim et al., 2022 | Human Keratinocytes | 0.5% HP-C. sinensis Ceramide NP cream | Significantly enhanced expression of Filaggrin (FLG), Caspase-14 (CASP14), and Involucrin (INV). |

| Hama et al., 2011 | Human Keratinocytes | C2-Ceramide and C6-Ceramide | Increased mRNA and protein levels of Caspase-14. |

| Uchida et al., 2022 | Human Keratinocytes | 250 µM of Ceramide NP or NDS | Both ceramides promoted keratinocyte differentiation. |

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of Ceramide 3's efficacy.

In-Vivo Evaluation of Skin Hydration and Barrier Function

References

- 1. Horse-Derived Ceramide Accentuates Glucosylceramide Synthase and Ceramide Synthase 3 by Activating PPARβ/δ and/or PPARγ to Stimulate Ceramide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of stratum corneum lipid profile by tape stripping in combination with high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Genetic Regulation of Ceramide 3 Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide 3 (also known as Ceramide NP) is a critical component of the sphingolipid family, playing an essential role in maintaining the skin's barrier function and regulating various cellular processes. The synthesis of Ceramide 3, particularly those with ultra-long-chain fatty acid moieties, is primarily catalyzed by Ceramide Synthase 3 (CERS3). Dysregulation of CERS3 expression and activity is implicated in several skin disorders, including ichthyosis, and has emerging roles in other pathologies such as cancer. This technical guide provides a comprehensive overview of the genetic regulation of CERS3, detailing the signaling pathways, experimental protocols for its study, and quantitative data on its expression and activity.

The Role of CERS3 in Ceramide 3 Synthesis

Ceramide 3 is synthesized through the de novo pathway, which begins in the endoplasmic reticulum. The final and rate-limiting step in the formation of the ceramide backbone is the acylation of a sphingoid base, a reaction catalyzed by a family of six ceramide synthases (CERS1-6). Each CERS enzyme exhibits specificity for fatty acyl-CoAs of different chain lengths.

CERS3 is unique in its preference for ultra-long-chain fatty acyl-CoAs (ULC-CoAs), typically those with 26 or more carbon atoms, to produce ultra-long-chain ceramides (ULC-Cers)[1][2]. These ULC-Cers are vital for the formation of the epidermal permeability barrier[1].

Transcriptional Regulation of CERS3

The expression of the CERS3 gene is tightly controlled by a network of transcription factors and signaling pathways.

Key Transcription Factors and Signaling Pathways

PPARδ/ILK/Akt/mTOR/STAT3 Pathway: Porcine placenta extract has been shown to upregulate CERS3 expression through the activation of a PPARδ/ILK/Akt/mTOR/STAT3 signaling cascade. In this pathway, the activation of PPARδ leads to the downstream activation of Integrin-Linked Kinase (ILK), which in turn phosphorylates and activates Akt. Activated Akt then stimulates the mTOR pathway, leading to the phosphorylation and activation of the transcription factor STAT3, which is suggested to directly or indirectly promote the transcription of the CERS3 gene.

SMAD6: In the context of hepatocellular carcinoma, CERS3 has been shown to participate in cell proliferation, invasion, and metastasis through the activation of the SMAD6 gene[3][4]. While the precise mechanism of how CERS3 activates SMAD6 is still under investigation, it highlights a potential feedback loop or interconnected regulatory network.

Predicted Transcription Factors: Bioinformatic analyses have identified several potential transcription factor binding sites in the promoter region of the CERS3 gene. These include:

-

AREB6

-

Arnt

-

C/EBPalpha

-

GATA-1

-

Max1

-

NF-AT

-

NF-AT1

-

NF-AT2

-

NF-AT3

-

NF-AT4

Experimental validation of the binding and functional effect of these transcription factors on CERS3 expression is an active area of research.

Signaling Pathway Diagrams

PPARδ/ILK/Akt/mTOR/STAT3 signaling pathway upregulating CERS3 expression.

CERS3-mediated activation of SMAD6 in hepatocellular carcinoma.

Post-Transcriptional Regulation of CERS3

The regulation of CERS3 is not limited to the transcriptional level. Post-transcriptional mechanisms, including the action of microRNAs (miRNAs), can also modulate CERS3 expression.

microRNA-mediated Regulation

miRNAs are small non-coding RNAs that can bind to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression. While the specific miRNAs that regulate CERS3 are still being elucidated, this is a promising area for therapeutic intervention. The validation of miRNA targets is crucial and can be performed using techniques like the luciferase reporter assay.

Quantitative Data on CERS3 Regulation

The following tables summarize the available quantitative data on the regulation of CERS3 expression.

| Regulator | Cell/Tissue Type | Effect on CERS3 mRNA Expression | Fold Change | Reference |

| β-Sitosterol 3-O-D-glucoside | HaCaT keratinocytes | Upregulation | 1.19 - 1.55 | |

| Eucalyptus citriodora extract | LC-HaCaT cells | Upregulation | (Data not quantified) | |

| PPARδ agonist (L-165041) | Keratinocytes | Upregulation | (Data not quantified) | |

| CERS3 overexpression | Hep3B cells | (Increased cell viability) | (Significant increase) | |

| CERS3 shRNA | HCCLM3 cells | (Decreased cell viability) | (Significant decrease) |

| Regulator | Cell/Tissue Type | Effect on CERS3 Protein Expression | Fold Change | Reference |

| β-Sitosterol 3-O-D-glucoside | HaCaT keratinocytes | Upregulation | ~1.78 |

Note: Further research is required to determine the kinetic parameters (Km and Vmax) of CERS3 for its various ultra-long-chain fatty acyl-CoA substrates.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic regulation of Ceramide 3 synthesis.

Quantification of CERS3 mRNA Expression by qRT-PCR

Workflow for quantifying CERS3 mRNA expression by qRT-PCR.

Protocol:

-

Total RNA Isolation: Isolate total RNA from cultured cells or tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for CERS3, and a SYBR Green or TaqMan-based qPCR master mix.

-

Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

-

Perform the qPCR reaction in a real-time PCR detection system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Include a melt curve analysis at the end of the run for SYBR Green-based assays to ensure product specificity.

-

-

Data Analysis: Calculate the relative expression of CERS3 mRNA using the comparative Ct (ΔΔCt) method.

Quantification of CERS3 Protein Expression by Western Blot

Workflow for quantifying CERS3 protein expression by Western Blot.

Protocol:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CERS3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Ceramide Synthase 3 Activity Assay (Fluorescent Method)

Workflow for fluorescent Ceramide Synthase 3 activity assay.

Protocol:

-

Prepare Homogenates: Homogenize cells or tissues in a suitable buffer.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Cell/tissue homogenate (source of CERS3)

-

NBD-sphinganine (fluorescent substrate)

-

An ultra-long-chain fatty acyl-CoA (e.g., C26:0-CoA)

-

Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% fatty acid-free BSA)

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture and extract the lipids.

-

Quantification: Separate the fluorescent product (NBD-Ceramide 3) from the unreacted substrate using either High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE) and quantify the fluorescence.

Quantification of Ceramide 3 by LC-MS/MS

Protocol:

-

Lipid Extraction: Extract lipids from samples using a modified Bligh-Dyer or Folch method.

-

Internal Standard: Spike the samples with a known amount of a non-endogenous ceramide internal standard (e.g., C17:0 ceramide) for accurate quantification.

-

Chromatographic Separation: Separate the lipid extract using reverse-phase liquid chromatography (LC) with a C8 or C18 column. A typical mobile phase gradient would involve water with formic acid and an organic solvent mixture like acetonitrile/isopropanol with formic acid.

-

Mass Spectrometry (MS/MS):

-

Introduce the eluent into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify Ceramide 3. The precursor ion will be the protonated molecule [M+H]+ of the specific Ceramide 3 species, and the product ion is typically m/z 264.3, which corresponds to the sphingoid backbone after the loss of the fatty acyl chain and water.

-

-

Data Analysis: Quantify the amount of each Ceramide 3 species by comparing its peak area to that of the internal standard and referencing a standard curve.

Validation of Transcription Factor Binding by ChIP-qPCR

Protocol:

-

Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation (IP): Immunoprecipitate the chromatin with an antibody specific to the transcription factor of interest (e.g., STAT3, PPARδ). Include a non-specific IgG as a negative control.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform qPCR on the purified DNA using primers designed to amplify the predicted binding site in the CERS3 promoter. Analyze the results as a percentage of input DNA.

Validation of miRNA Targeting by Luciferase Reporter Assay

Protocol:

-

Construct Reporter Vector: Clone the 3'-UTR of the CERS3 mRNA, containing the predicted miRNA binding site, downstream of a luciferase reporter gene in a suitable vector. Create a mutant version of the 3'-UTR with a mutated seed region as a control.

-

Co-transfection: Co-transfect cells (e.g., HEK293T) with the luciferase reporter vector (wild-type or mutant) and a miRNA mimic or inhibitor (or a corresponding negative control).

-

Luciferase Assay: After 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: A significant decrease in luciferase activity in the presence of the miRNA mimic with the wild-type 3'-UTR construct (but not the mutant) indicates direct targeting.

Conclusion

The genetic regulation of Ceramide 3 synthesis, primarily through the control of CERS3 gene expression, is a complex process involving a network of signaling pathways and transcription factors. This technical guide provides a foundational understanding of these regulatory mechanisms and detailed protocols for their investigation. A deeper understanding of CERS3 regulation will be instrumental in developing novel therapeutic strategies for a range of diseases, from dermatological conditions to cancer. Further research is needed to fully elucidate the roles of all predicted transcription factors and miRNAs in the fine-tuning of CERS3 expression and to determine the precise kinetic properties of the CERS3 enzyme.

References

- 1. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]

- 3. Ceramide synthase 3 affects invasion and metastasis of hepatocellular carcinoma via the SMAD6 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Advanced Analytical Techniques for the Quantification of Ceramide 3 (NP)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ceramide 3, also known as Ceramide NP, is a vital lipid component of the skin's stratum corneum, playing a crucial role in maintaining the skin barrier function, retaining moisture, and protecting against environmental stressors[1][2]. Structurally, it consists of a phytosphingosine base linked to a non-hydroxy fatty acid (N)[3]. Beyond its structural role, ceramide acts as a critical second messenger in various cellular signaling pathways, regulating processes like apoptosis, cell differentiation, and proliferation[4][5]. Accurate quantification of Ceramide 3 is therefore essential for research in dermatology, cosmetics, and drug development. This document provides detailed protocols and a comparative overview of the primary analytical techniques for its quantification.

Overview of Analytical Techniques

The quantification of Ceramide 3 can be achieved through several sophisticated analytical methods. The choice of technique depends on the required sensitivity, specificity, sample matrix, and available instrumentation. The most prominent methods are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is widely considered the gold standard due to its high sensitivity and specificity.

Table 1: Comparison of Analytical Techniques for Ceramide 3 Quantification

| Parameter | LC-MS/MS | GC-MS | ELISA (Competitive) |

| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Chromatographic separation of volatile derivatives followed by mass-to-charge ratio detection. | Immunoassay based on antigen-antibody competition. |

| Sensitivity | High (pg/mL to ng/mL range). | High, especially for long-chain ceramides. | High (pg/mL to ng/mL range). |

| Limit of Quantification (LOQ) | ~0.01 - 10 ng/mL | Varies with derivatization efficiency. | ~1.0 ng/mL or <18.75 pg/mL |

| Linearity Range | Wide (e.g., 10 - 800 ng/mL). | Good, but dependent on derivatization consistency. | Narrower (e.g., 31.2 - 2000 pg/mL). |

| Specificity | Very High; can distinguish between different ceramide species. | High; provides structural information based on fragmentation. | Moderate to High; depends on antibody cross-reactivity. |

| Sample Preparation | Lipid extraction required. | Lipid extraction and chemical derivatization required. | Minimal, direct use of lysates or diluted samples possible. |

| Throughput | Moderate. | Low to Moderate. | High; suitable for screening large sample numbers. |

| Pros | Unparalleled precision and specificity for lipidomic profiling. | Excellent for fatty acid composition analysis. | Easy to use, rapid, and cost-effective for targeted analysis. |

| Cons | High instrument cost and complexity. | Derivatization adds steps and potential for analyte loss. | Limited to specific ceramide species; no structural information. |

Experimental Workflows & Protocols

Accurate quantification begins with robust and reproducible sample preparation. The following section details common extraction protocols and the analytical workflows.

Caption: General workflow for preparing biological samples for Ceramide 3 analysis.

Protocol 2.1: Lipid Extraction from Tissues or Cells (Bligh & Dyer Method)

This protocol is a standard method for extracting total lipids, including ceramides, from biological matrices.

-

Homogenization: Homogenize the tissue sample or cell pellet in a chloroform:methanol (1:2, v/v) solution. For every 100 mg of tissue, use 3 mL of solvent.

-

Phase Separation: Add 1 mL of chloroform for every 3 mL of the initial solvent mixture and vortex thoroughly. Then, add 1 mL of distilled water for every 3 mL of the initial solvent mixture and vortex again to induce phase separation.

-

Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes to clarify the layers. Three layers will form: an upper aqueous layer (methanol/water), a protein disk at the interface, and a lower organic layer (chloroform) containing the lipids.

-

Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, ensuring not to disturb the protein layer.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the chosen analytical method (e.g., methanol/chloroform for LC-MS).

Detailed Analytical Protocols

Protocol 3.1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for its high sensitivity and ability to resolve individual ceramide species.

Caption: Step-by-step workflow for the quantification of Ceramide 3 using LC-MS/MS.

Methodology:

-

Chromatographic Separation:

-

HPLC System: Waters 2690 Separation Module or equivalent.

-

Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.2% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Start with 50% B for 1 min, ramp to 100% B over 3 min, hold at 100% B for 12 min, then re-equilibrate at 50% B for 5 min.

-

Injection Volume: 25 µL.

-

-

Mass Spectrometry Detection:

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Micromass Quattro Ultima).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for Ceramide 3 and internal standards.

-

Internal Standards: Use non-physiological odd-chain ceramides (e.g., C17 or C25 ceramide) for accurate quantification.

-

-

Quantification:

-

Generate a calibration curve using Ceramide 3 standards of known concentrations.

-

Quantify Ceramide 3 in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Protocol 3.2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing the fatty acid composition of ceramides but requires derivatization to increase volatility.

Caption: Key steps involved in the GC-MS analysis of Ceramide 3 after derivatization.

Methodology:

-

Derivatization (Trimethylsilylation):

-

To the dried lipid extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) in a suitable solvent like pyridine.

-

Incubate at room temperature for 30 minutes or as specified by the reagent manufacturer to convert polar hydroxyl groups to volatile trimethylsilyl (TMS) ethers.

-

-

GC Separation:

-

GC System: Agilent GC or equivalent.

-

Column: Fused silica capillary column such as an HP-5 (30 m x 0.32 mm i.d.).

-

Carrier Gas: Helium.

-

Temperature Program: Start at an initial temperature (e.g., 150°C), then ramp up to a final temperature (e.g., 320°C) to elute the derivatized ceramides.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Impact (EI) ionization.

-

Analysis Mode: Scan mode for structural identification or Selected Ion Monitoring (SIM) mode for targeted quantification. Mass spectra of TMS-derivatized ceramides provide characteristic fragments that indicate the fatty acid and sphingoid base structures.

-

Protocol 3.3: Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for quantifying total ceramide or specific ceramide species using a competitive immunoassay format.

Caption: Workflow of a competitive ELISA for quantifying Ceramide 3 in biological samples.

General Methodology (based on commercial kits):

-

Sample/Standard Addition: Add 50 µL of standards and samples to the appropriate wells of the ceramide-coated 96-well plate.

-

Competitive Binding: Immediately add 50 µL of Biotinylated Anti-Ceramide detection antibody to each well. The ceramide in the sample competes with the ceramide coated on the plate for binding to the antibody. Incubate for 45-60 minutes at 37°C.

-

Washing: Wash the plate multiple times with the provided wash buffer to remove unbound antibodies and sample components.

-

Conjugate Addition: Add HRP-Streptavidin conjugate to each well and incubate. This binds to the biotinylated antibody captured on the plate.

-

Second Wash: Wash the plate again to remove any unbound HRP conjugate.

-

Substrate Reaction: Add TMB substrate to the wells. The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of ceramide in the initial sample.

-

Stop Reaction: Add a stop solution (e.g., dilute acid) to terminate the reaction, which typically changes the color from blue to yellow.

-

Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader. Calculate the concentration of Ceramide 3 based on the standard curve.

Ceramide 3 Signaling Pathways

Ceramide is a central hub in sphingolipid metabolism and signaling. It can be generated through three primary pathways: the de novo synthesis pathway, the sphingomyelinase (or hydrolysis) pathway, and the salvage pathway. Dysregulation of these pathways can alter cellular ceramide levels, impacting cell fate decisions such as apoptosis.

Caption: Major pathways of Ceramide generation and its role in initiating apoptosis.

References

- 1. How Ceramide Analysis Helps in Skincare Product Development - Creative Proteomics [creative-proteomics.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

Application Note: Quantitative Analysis of Ceramide NP using Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction Ceramide NP (N-stearoyl-phytosphingosine) is a crucial lipid component of the skin's stratum corneum, playing a vital role in maintaining the skin's barrier function and preventing transepidermal water loss. Structurally, it consists of a phytosphingosine base linked to a non-hydroxylated fatty acid (stearic acid). Accurate quantification of Ceramide NP is essential in dermatological research, the development of cosmetic and therapeutic skincare products, and for understanding its role in skin disorders. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high sensitivity, specificity, and the ability to distinguish Ceramide NP from other structurally similar ceramides.[1]

This application note provides detailed protocols and quantitative data for the analysis of Ceramide NP using LC-MS/MS methods.

General Experimental Workflow

The analysis of Ceramide NP by LC-MS/MS follows a structured workflow, beginning with sample collection and concluding with data analysis. This process is designed to ensure accurate and reproducible quantification.

Caption: General workflow for Ceramide NP quantification.

Experimental Protocols

Two primary protocols are presented, one optimized for skin matrices and another for biological tissues and plasma.

Protocol 1: Quantification of Exogenous Ceramide NP in Skin Layers

This method is adapted for quantifying Ceramide NP applied to the skin, for example, in studies of cosmetic formulation penetration. It utilizes a stable isotope-labeled internal standard to differentiate from endogenous ceramides.[2]

1. Sample Preparation and Extraction:

-

Sample Collection: Use tape stripping to collect samples from the stratum corneum.

-

Internal Standard (IS): Spike the sample with a deuterated Ceramide NP, such as Ceramide [NP]-D3-18, to serve as an internal standard for extraction and ionization control.[2]

-

Lipid Extraction (Modified Folch Method):

-

Add 1 mL of a chloroform/methanol/water mixture (2:1:1, v/v/v) to the sample.[3]

-

Vortex for 5 minutes to ensure thorough mixing.[3]

-

Centrifuge at 7,500 rpm for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer).

-

Dry the collected solvent under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS injection (e.g., acetonitrile/isopropanol).

-

2. LC-MS/MS Parameters:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Separation:

- Column: ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or similar reversed-phase column.

- Mobile Phase A: Acetonitrile:Water (3:2, v/v) with 10 mM ammonium formate.

- Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.

- Flow Rate: 0.3 mL/min.

- Gradient: A typical gradient runs from ~40% B to 95% B over 15-20 minutes.

-

MS Detection:

- Ionization Mode: ESI Positive.

- Scan Mode: Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for both Ceramide NP and the deuterated internal standard.

Protocol 2: Quantification of Endogenous Ceramide NP in Biological Tissues and Plasma

This protocol is designed for measuring naturally occurring Ceramide NP levels in complex biological samples like tissue homogenates or plasma. It employs non-physiological odd-chain ceramides as internal standards.

1. Sample Preparation and Extraction:

-

Sample Collection: Use homogenized tissue (e.g., liver, muscle) or plasma.

-

Internal Standard (IS): Spike the sample with non-endogenous ceramides, such as C17:0 and C25:0 ceramides.

-

Lipid Extraction (Bligh and Dyer Method):

-

To the tissue homogenate, add an ice-cold chloroform:methanol (1:2, v/v) mixture.

-

Vortex thoroughly.

-

Add chloroform and water to induce phase separation.

-

Collect the lower organic phase. Repeat the extraction on the remaining aqueous phase with additional chloroform.

-

Pool the organic extracts and dry under nitrogen.

-

-

Purification (for plasma samples):

-

Reconstitute the dried extract in methylene chloride.

-

Load the sample onto a silica gel column.

-

Wash the column with methylene chloride to remove non-polar lipids.

-

Elute ceramides with 30% isopropanol in methylene chloride.

-

Dry the eluent and reconstitute for LC-MS analysis.

-

2. LC-MS/MS Parameters:

-

LC Separation:

- Column: Xperchrom 100 C8 (2.1 x 150 mm, 5 µm) or similar.

- Mobile Phase A: Water with 0.2% formic acid.

- Mobile Phase B: Acetonitrile:Isopropanol (60:40, v/v) with 0.2% formic acid.

- Flow Rate: 0.3 mL/min.

- Gradient: A fast gradient, for example, starting at 50% A, moving to 100% B over 3 minutes, holding for 12 minutes, followed by re-equilibration.

-

MS Detection:

- Ionization Mode: ESI Positive.

- Scan Mode: MRM for specific ceramide species and internal standards.

Mass Spectrometric Fragmentation of Ceramide NP

In positive ion mode ESI-MS/MS, Ceramide NP ([M+H]⁺) undergoes collision-induced dissociation (CID) to produce characteristic fragment ions. These fragments originate from the phytosphingosine backbone and are crucial for definitive identification and specific quantification in MRM mode. The fragmentation typically involves sequential losses of water molecules and cleavage of the sphingoid base.

Caption: Characteristic fragmentation of Ceramide NP in MS/MS.

Quantitative Data Summary

The performance of LC-MS/MS methods for Ceramide NP analysis is characterized by excellent linearity, low detection limits, and high precision and accuracy.

| Parameter | Method for Exogenous Ceramide NP in Skin | Method for Endogenous Ceramides in Tissue |

| Analyte | Ceramide NP | Various Ceramide Species |

| Internal Standard | Ceramide [NP]-D3-18 | C17:0 and C25:0 Ceramides |

| Linearity Range | 10 - 800 ng/mL | Not specified |

| Limit of Detection (LOD) | 3 ng/mL | 5 - 50 pg/mL |

| Limit of Quantification (LOQ) | 10 ng/mL | 5 - 50 pg/mL |

| Accuracy (Recovery) | Within-run: 97.1 - 103.2% Between-run: 99.0 - 104.9% | Liver: 70 - 99% Muscle: 71 - 95% |

| Precision (%RSD) | Within-run: 0.9 - 5.4% Between-run: 2.1 - 7.4% | Not specified |

Conclusion

LC-MS/MS provides a robust, sensitive, and specific platform for the quantitative analysis of Ceramide NP in a variety of complex matrices, from cosmetic preparations and skin layers to biological tissues and plasma. The use of appropriate internal standards and optimized sample preparation protocols, as detailed in this note, is critical for achieving accurate and reliable results. These methods are indispensable tools for quality control in the cosmetics industry and for advancing research in dermatology and lipid biology.

References

- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Development and validation of LC/ESI-MS method for the detection and quantification of exogenous ceramide NP in stratum corneum and other layers of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Ceramide 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are a class of lipid molecules that are integral structural components of cell membranes and play a crucial role in various cellular signaling pathways, including apoptosis, cell differentiation, and proliferation. Ceramide 3 (also known as Ceramide NP) is particularly important for maintaining the skin's barrier function and is a common ingredient in cosmetic and dermatological products.[1] Accurate and reliable quantification of Ceramide 3 is essential for quality control in product formulation and for research into its biological functions. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Ceramide 3, applicable to various sample matrices. Both normal-phase and reversed-phase HPLC methods are presented, offering flexibility depending on the available instrumentation and specific analytical needs.

Introduction

Ceramides consist of a sphingosine or phytosphingosine backbone linked to a fatty acid via an amide bond. The nomenclature "Ceramide 3" or "Ceramide NP" refers to a ceramide containing a phytosphingosine base and a non-hydroxy fatty acid, typically stearic acid. Its structure contributes to the highly ordered lipid lamellae in the stratum corneum, which is critical for the skin's protective barrier.

The analysis of ceramides presents challenges due to their hydrophobicity and the structural similarity among different ceramide species. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating these complex lipids.[1][2] Common detection methods include Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), and Ultraviolet (UV) detection.[3] LC-MS/MS is considered the gold standard for its high sensitivity and specificity.[2] This note provides detailed protocols for both normal-phase and reversed-phase HPLC separation of Ceramide 3.

Signaling Pathway and Experimental Workflow

Ceramides are central to sphingolipid metabolism and signaling. The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydrosphingosine, which is then acylated to form dihydroceramide. A final desaturation step yields ceramide.

References

Application Note: Lipidomics Approaches for Profiling Ceramide NP in Tissues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of sphingolipids that are integral structural components of cell membranes and also function as critical signaling molecules in various cellular processes, including apoptosis, cell differentiation, and stress responses.[1][2] Ceramide NP (N-non-hydroxy fatty acid-phytosphingosine) is a specific subclass of ceramide, predominantly found in the stratum corneum of the skin, where it plays a vital role in establishing and maintaining the epidermal permeability barrier.[3][4] Alterations in the levels and composition of Ceramide NP and other ceramides have been linked to skin disorders like atopic dermatitis and psoriasis, as well as other conditions such as insulin resistance and neurodegenerative diseases.[5]

Lipidomics, the large-scale study of lipids, provides powerful tools for the comprehensive profiling and quantification of ceramide species in various biological tissues. This application note details robust protocols for the extraction, separation, and quantification of Ceramide NP from tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing researchers with a reliable framework for investigating the role of these lipids in health and disease.

Principle of the Method

The quantitative analysis of Ceramide NP from complex tissue matrices involves a multi-step workflow. The process begins with the mechanical homogenization of the tissue sample, followed by the extraction of total lipids using organic solvents. Classic methods like the Folch or Bligh-Dyer procedures are effective, while newer methods using methyl-tert-butyl ether (MTBE) offer a safer and higher-throughput alternative.

Following extraction, the lipid sample is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). Reverse-phase liquid chromatography is commonly employed to separate different ceramide species based on their acyl chain length and hydroxylation. The separated lipids are then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. Quantification is achieved with high specificity and sensitivity using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each ceramide species are monitored. The use of internal standards, such as non-physiological odd-chain or stable isotope-labeled ceramides, is essential for accurate and reproducible quantification.

Experimental Workflow

// Style Edges edge [color="#4285F4"]; Tissue -> Homogenize; Homogenize -> Spike; Spike -> Extract; Extract -> PhaseSep; PhaseSep -> Collect; Collect -> Dry; Dry -> LCMS; LCMS -> Data; Data -> Quantify; Quantify -> Report; } enddot Caption: General experimental workflow for Ceramide NP profiling in tissues.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Tissue (Modified Folch Method)

This protocol is suitable for a variety of tissues, including the brain, liver, and muscle.

-

Homogenization:

-

Weigh approximately 20-30 mg of frozen tissue into a 2 mL tube containing ceramic beads.

-

Add 500 µL of ice-cold deionized water and homogenize using a bead beater (e.g., 2 cycles of 30 seconds at 6000 rpm). Keep samples on ice.

-

Determine protein concentration from an aliquot of the homogenate using a standard assay (e.g., BCA).

-

-

Extraction:

-

To 100 µL of the tissue homogenate, add a known amount of internal standard (e.g., C17:0 Ceramide).

-

Add 1.5 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 2 minutes and then agitate on an orbital shaker at room temperature for 15-20 minutes.

-

Add 300 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for another 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer) using a glass pipette and transfer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-